2,5-Dimethylfuran-3-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethylfuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVBVKVYUQAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 2,5 Dimethylfuran 3 Sulfonamide
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by detecting their characteristic vibrational frequencies. For 2,5-dimethylfuran-3-sulfonamide, the FT-IR spectrum is expected to be dominated by the vibrational modes of the sulfonamide group and the furan (B31954) ring.
The sulfonamide group (-SO₂NH₂) exhibits distinct absorption bands in the infrared spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. Typically, the asymmetric stretching (νas SO₂) appears at higher wavenumbers, while the symmetric stretching (νs SO₂) is found at lower wavenumbers. In a related sulfonamide-containing compound, these have been observed at approximately 1352 cm⁻¹ (asymmetric) and 1176 cm⁻¹ (symmetric). nih.gov The N-H stretching vibration of the sulfonamide is also expected, typically appearing in the region of 3300-3200 cm⁻¹.
The 2,5-dimethylfuran (B142691) ring has several characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the furan ring, and C-O-C stretching of the ether linkage within the ring. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the furan ring typically give rise to strong absorptions in the 1250-1020 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide | N-H Stretch | 3300-3200 |
| Sulfonamide | Asymmetric SO₂ Stretch | ~1352 |
| Sulfonamide | Symmetric SO₂ Stretch | ~1176 |
| Furan Ring | Aromatic C-H Stretch | >3000 |
| Methyl Groups | Aliphatic C-H Stretch | <3000 |
| Furan Ring | C=C Stretch | 1600-1450 |
| Furan Ring | C-O-C Stretch | 1250-1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the complete elucidation of the molecular structure of this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furan ring, the methyl groups, and the sulfonamide NH₂ group. The chemical shifts of these protons are influenced by the electronic effects of the substituents.
For the parent 2,5-dimethylfuran, the protons on the furan ring (H-3 and H-4) appear as a singlet at approximately 5.81 ppm, and the methyl protons (at C-2 and C-5) resonate as a singlet at around 2.23 ppm. nih.gov The introduction of the electron-withdrawing sulfonamide group at the C-3 position will deshield the remaining furan proton (H-4), causing its signal to shift downfield. The methyl protons are also likely to experience a slight downfield shift. The protons of the sulfonamide NH₂ group are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Furan H-4 | > 5.81 | Singlet |
| Methyl (C-2) | > 2.23 | Singlet |
| Methyl (C-5) | > 2.23 | Singlet |
| Sulfonamide NH₂ | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the parent 2,5-dimethylfuran, the carbon atoms of the furan ring attached to the methyl groups (C-2 and C-5) resonate at approximately 150.18 ppm, while the other furan ring carbons (C-3 and C-4) appear at around 106.02 ppm. The methyl carbons give a signal at about 13.44 ppm. nih.gov
The presence of the sulfonamide group at C-3 will significantly impact the chemical shifts of the furan ring carbons. The C-3 carbon, directly attached to the sulfonamide group, will be strongly deshielded and is expected to shift significantly downfield. The chemical shifts of the other furan carbons (C-2, C-4, and C-5) will also be affected, though to a lesser extent.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Furan C-2 | > 150.18 |
| Furan C-3 | > 106.02 (significant downfield shift) |
| Furan C-4 | > 106.02 |
| Furan C-5 | ~150.18 |
| Methyl (C-2) | ~13.44 |
| Methyl (C-5) | ~13.44 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show correlations between protons that are coupled to each other, although in this specific predicted structure with only one furan ring proton, distinct cross-peaks for the ring protons would not be observed. However, it can be used to confirm the absence of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the furan proton (H-4) to its corresponding carbon (C-4), and the methyl protons to their respective methyl carbons. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton signals. researchgate.net
By combining the information from FT-IR, ¹H NMR, ¹³C NMR, and 2D NMR, a complete and unambiguous structural elucidation of this compound can be achieved. The predicted spectroscopic data provides a solid foundation for the characterization of this compound.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural details of this compound. High-resolution mass spectrometry (HRMS) provides the elemental composition with high accuracy, while tandem mass spectrometry (MS/MS) reveals its fragmentation pathways.
The nominal molecular weight of this compound (C₆H₉NO₃S) is 175.21 g/mol . americanelements.com In mass spectrometry, the molecule is expected to be observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 176.
The fragmentation of sulfonamides under techniques like electrospray ionization (ESI) has been extensively studied and follows predictable pathways. nih.govresearchgate.net The primary fragmentation point in many sulfonamides is the S-N bond. rsc.org For this compound, the major fragmentation pathways are anticipated to involve the cleavage of the sulfonamide group and fragmentation of the furan ring.
A proposed fragmentation pattern for this compound would likely initiate with the cleavage of the S-N bond or the C-S bond. Common fragment ions for sulfonamides often include the loss of SO₂ or the entire sulfonamide group. researchgate.net The fragmentation of the furan ring itself can also occur, particularly under higher energy conditions. ed.ac.uk The study of related furan compounds shows that fragmentation often involves the loss of radical species. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 176.0376 | Protonated molecular ion |
| [M-SO₂NH₂]⁺ | 95.0491 | Loss of the sulfonamide group |
| [M-NH₂]⁺ | 159.0114 | Loss of the amino group |
Note: The predicted m/z values are based on theoretical calculations and fragmentation patterns observed in similar sulfonamide and furan compounds. nih.govrsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is primarily influenced by the electronic structure of the 2,5-dimethylfuran moiety, which acts as the principal chromophore.
Furan and its derivatives are known to exhibit π-π* transitions in the ultraviolet region. researchgate.net Theoretical and experimental studies on furan have identified several electronic states, with absorptions typically occurring in the range of 5.5–8.8 eV. researchgate.netacs.org The substitution of the furan ring with methyl and sulfonamide groups can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The presence of the sulfonamide group, while not a strong chromophore itself, can influence the electronic distribution of the furan ring through inductive and resonance effects.
Studies on other furan derivatives show that molecular planarity, influenced by substituents, plays a significant role in their optoelectronic properties. acs.orgrsc.org The UV-Vis spectrum of 2,5-dimethylfuran in methanol (B129727) shows an absorption maximum, which can be considered a baseline for predicting the spectrum of its sulfonamide derivative. spectrabase.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Transition Type |
|---|---|---|
| 2,5-Dimethylfuran ring | ~220 - 250 | π → π* |
Note: The expected absorption maximum (λmax) is an estimation based on the UV-Vis spectra of 2,5-dimethylfuran and general knowledge of electronic transitions in related organic molecules. researchgate.netspectrabase.com
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on extensive crystallographic studies of other sulfonamide derivatives. mdpi.comacs.orgacs.org Sulfonamides are well-known for their tendency to form robust hydrogen-bonding networks, which dictate their molecular packing in the crystalline state. mdpi.com
The key structural features of sulfonamides in the solid state include:
Hydrogen Bonding: The sulfonamide group contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), leading to common hydrogen-bonding patterns such as chains or dimers. mdpi.com
Bond Lengths and Angles: The S-N bond length in sulfonamides is typically shorter than a standard single bond due to the influence of the electronegative oxygen atoms. nih.gov
Table 3: Typical Crystallographic Parameters for Sulfonamide Derivatives
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Hydrogen Bond Motif | C(4) chains or R²₂(8) dimers via N-H···O | mdpi.com |
| S-N Bond Length | ~1.63 Å | mdpi.com |
| C-S-N Bond Angle | ~107° | mdpi.com |
Note: This data represents typical values observed in the crystal structures of various sulfonamide compounds and serves as a predictive guide for this compound.
Computational Chemistry and Theoretical Investigations of 2,5 Dimethylfuran 3 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.
Optimized Geometries and Conformational Analysis
A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2,5-Dimethylfuran-3-sulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis would explore the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. This is particularly important for the sulfonamide group's orientation relative to the furan (B31954) ring. By mapping the potential energy surface, researchers could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemicals.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. irjweb.com For this compound, this analysis would pinpoint the most reactive parts of the molecule, guiding synthesis and functionalization efforts.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
For this compound, an MEP map would show electron-rich areas (typically around the oxygen and nitrogen atoms of the sulfonamide group and the oxygen of the furan ring) in shades of red and electron-poor areas (often around the hydrogen atoms) in shades of blue. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. nih.gov
Theoretical Vibrational Frequency Calculations and Comparative Analysis with Experimental Data
Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can gain a "fingerprint" of the molecule.
If experimental spectra were available for this compound, a comparison with the calculated spectra would serve to validate the computational model. Discrepancies between the two can often be resolved by scaling the calculated frequencies, leading to a more accurate assignment of the experimental peaks to specific molecular vibrations. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and conformational changes over time.
Conformational Dynamics and Stability Assessment
An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This would provide a trajectory of the molecule's motion, revealing its flexibility and the preferred conformations it adopts in solution.
This analysis would be critical for understanding how the molecule behaves in a biological context, such as its ability to bind to a protein. By observing the conformational dynamics, researchers can assess the stability of different shapes and the likelihood of the molecule adopting a bioactive conformation.
While direct computational studies on this compound are not currently in the public domain, the established methodologies of computational chemistry provide a clear roadmap for future investigations. Such studies would be instrumental in characterizing its physicochemical properties, predicting its reactivity, and ultimately, unlocking its potential in various scientific and industrial applications.
Computational Studies of Interaction Mechanisms within Defined Chemical Systems
Computational modeling, particularly molecular docking and Density Functional Theory (DFT), is instrumental in elucidating how molecules like this compound interact with their environment. These studies are crucial for applications ranging from drug design to reaction engineering.
Research on various sulfonamide derivatives consistently employs molecular docking to simulate their interaction with biological targets, such as enzymes. rjb.ronih.govnih.govrsc.org These simulations predict the binding affinity and orientation of the sulfonamide within the active site of a protein, often highlighting the critical role of the sulfonamide group (–S(=O)₂–NH–) in forming hydrogen bonds with amino acid residues. rjb.roacs.org For instance, studies on sulfonamide inhibitors targeting carbonic anhydrases reveal that the nitrogen atom of the sulfonamide functionality maintains a precise, stabilizing distance to a zinc ion in the enzyme's active site. acs.org Similarly, docking studies of novel sulfonamides against bacterial proteins have identified key interactions with residues like GLY 664, VAL 662, and ARG 426, which are crucial for their inhibitory action. rjb.ro Such computational approaches are vital for structure-based drug design, allowing for the optimization of sulfonamide scaffolds to enhance their biological activity. nih.gov
On the other hand, computational studies involving the furan ring often focus on its reactivity in cycloaddition reactions, which are fundamental in organic synthesis. DFT calculations have been used extensively to explore the mechanisms of Diels-Alder reactions involving 2,5-dimethylfuran (B142691) (DMF). researchgate.netresearchgate.net These studies analyze the thermodynamics and kinetics of the reaction, showing that while the uncatalyzed reaction is feasible, the presence of a Lewis acid catalyst can significantly lower the activation barrier by interacting with the dienophile and reducing the energy gap between the frontier molecular orbitals (HOMO-LUMO) of the reactants. researchgate.net Understanding these reaction pathways is essential for leveraging the furan component of this compound in the synthesis of more complex molecules.
Advanced Quantum Chemical Calculations for Material Science Applications
Advanced quantum chemical calculations are pivotal in predicting the properties of novel materials, guiding experimental efforts toward compounds with desirable electronic and optical characteristics. For molecules like this compound, these calculations can forecast their potential use in material science, particularly in the field of nonlinear optics. Methods like DFT are used to determine electronic properties that govern a material's response to an external electric field. indexcopernicus.comnih.gov
Chemical reactivity indices, derived from quantum chemical calculations, provide a quantitative measure of a molecule's stability and reactivity. indexcopernicus.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity and a greater tendency for polarization. nih.gov
DFT has been widely used to calculate these indices for a variety of sulfonamide derivatives. indexcopernicus.comnih.govresearchgate.net For example, a DFT analysis of sulfathiazole (B1682510) derivatives was used to calculate the HOMO-LUMO gap and related parameters like electronegativity, chemical potential, and hardness to understand their electronic structure. nih.gov In another study on benzene (B151609) sulfonamides, the HOMO and LUMO energies were calculated to confirm that charge transfer occurs within the molecules, providing insight into their structure-chemical reactivity relationships. indexcopernicus.com These studies show that the distribution and energy of frontier orbitals are key to understanding the molecule's behavior. mdpi.com
Table 1: Illustrative Chemical Reactivity Indices for a Sulfathiazole Derivative (Calculated via DFT B3LYP/6-31G(d,p))
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.58 | Related to the capacity to donate an electron. |
| LUMO Energy | -1.97 | Related to the capacity to accept an electron. |
| Energy Gap (ΔE) | 4.61 | A larger gap indicates higher kinetic stability. |
This table presents data for a related sulfathiazole compound to illustrate typical values, as direct data for this compound is not available. Data sourced from a study on sulfathiazole derivatives. nih.gov
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the foundation for technologies like frequency conversion and optical switching. Computational chemistry plays a crucial role in the rational design of NLO materials by predicting the molecular hyperpolarizability (β), a measure of the NLO response. researchgate.netresearchgate.net
Theoretical studies on heterocyclic compounds containing furan rings and sulfonamide groups have shown their potential as NLO materials. nih.govmalayajournal.org The NLO response is often linked to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net DFT calculations are used to compute the first-order hyperpolarizability (β₀). For example, a computational study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole found its hyperpolarizability to be approximately eighteen times greater than that of urea, a standard reference material for NLO properties. malayajournal.org Similarly, research on azo sulfonamide derivatives demonstrated a direct link between a high hyperpolarizability value and a low HOMO-LUMO energy gap, confirming that efficient charge transfer within the molecule enhances NLO activity. nih.gov These findings suggest that this compound, which combines a furan ring with a sulfonamide group, could possess interesting NLO properties.
Table 2: Illustrative First-Order Hyperpolarizability (β₀) for a Furan-Imidazole Derivative
| Compound | Method | β₀ (esu) | Comparison |
| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | 7.00254 x 10⁻³⁰ | ~18 times greater than Urea |
| Urea (Reference) | DFT/B3LYP/6-31G(d,p) | 0.3728 x 10⁻³⁰ | Standard NLO reference |
This table presents calculated NLO data for a related furan-containing compound to illustrate the concept, as direct data for this compound is not available. Data sourced from a study on a furan-imidazole derivative. malayajournal.org
Reactivity and Reaction Mechanism Studies of 2,5 Dimethylfuran 3 Sulfonamide
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of furan (B31954) sulfonamides can proceed through various pathways, often involving the generation of reactive intermediates. One approach involves the electrophilic sulfonation of an appropriate furan derivative. googleapis.com For instance, the synthesis of 4-(1-hydroxy-1-methylethyl)furan-2-sulfonamide has been achieved through the electrophilic sulfonation of an alkyl 3-furoate, followed by functional group manipulations. googleapis.com This process highlights the potential for multi-step reaction sequences to arrive at the desired sulfonamide.
Another synthetic route involves a three-component domino reaction. The treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide in the presence of zinc chloride can yield furyl sulfonamides. researchgate.net This reaction proceeds through an in-situ generated N-tosyl imine intermediate. researchgate.net In specific cases, this can lead to more complex structures, such as a 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene, formed via intramolecular aromatic substitution. researchgate.net
The reaction of 2,5-dimethylfuran (B142691) with hydrogen atoms has been studied theoretically, revealing that hydrogen abstraction and addition are key pathways. epa.gov The major products from the addition process are methylfuran and a methyl radical, as well as 1,3-butadiene (B125203) and an acetyl radical. epa.gov These findings provide insight into the fundamental reactivity of the 2,5-dimethylfuran core.
In the context of degradation, the photocatalytic breakdown of sulfonamides is an area of active research. nih.gov While photocatalysis can effectively remove sulfonamides from wastewater, it often results in the formation of various intermediates. nih.gov Studies have identified numerous degradation products, many of which can be further transformed by microorganisms. nih.gov This highlights the complexity of the degradation pathways and the importance of understanding the fate of these intermediates in the environment.
Mechanistic Investigations in Sulfonamide Synthesis and Transformation
The synthesis and transformation of sulfonamides are often intricate processes governed by the interplay of catalysts, reagents, and reaction conditions. Mechanistic studies are essential for optimizing these reactions and understanding the formation of various products.
Role of Catalysts and Reagents in Directed Synthesis
Catalysts and reagents play a pivotal role in directing the synthesis of sulfonamides toward desired products. In the synthesis of furyl sulfonamides, zinc chloride is used to facilitate the formation of an N-tosyl imine intermediate from an aldehyde and N-sulfinyl-p-toluenesulfonamide. researchgate.net
Recent advancements in sulfonamide synthesis have explored transition-metal-catalyzed approaches. researchgate.net These methods often offer milder reaction conditions and improved selectivity compared to traditional methods that rely on harsh reagents like chlorosulfonic acid. thieme-connect.com For example, copper-catalyzed reactions have been developed for the synthesis of sulfonamides from sulfinic acids and their salts, or from the stable sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). thieme-connect.com These catalytic systems provide efficient routes to a variety of sulfonamide structures.
The choice of reagents is also critical. For instance, in the synthesis of certain furan sulfonamides, a Grignard reagent, such as methyl magnesium chloride, is used for specific chemical transformations. googleapis.com The development of one-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, has also been a focus of research to improve efficiency and reduce waste. researchgate.net
Exploration of Radical Pathways in Sulfonamide Formation
Radical chemistry offers alternative and powerful strategies for the formation and transformation of sulfonamides. These pathways often involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming reactions.
Nitrogen-centered radicals (NCRs) are valuable intermediates for constructing C-N bonds. nih.gov A novel strategy for generating NCRs from sulfonamides under transition-metal-free conditions has been developed. nih.gov This method utilizes a super-electron-donor (SED) to induce a single-electron transfer (SET) with the sulfonamide, forming an aminyl radical. nih.gov This radical can then engage in coupling reactions, as supported by radical clock and electron paramagnetic resonance (EPR) experiments. nih.gov
Sulfonyl radicals are another key intermediate in these pathways. They can be generated from various precursors, including N-sulfonylimines, under mild photocatalytic conditions. acs.org These sulfonyl radicals can then be used in a range of functionalization reactions, such as the hydrosulfonylation of alkenes. acs.org Visible-light-activated, redox-neutral methods have also been developed for the generation and precise control of sulfonyl radicals from sources like dimethylsulfamoyl chloride, leading to the efficient synthesis of sulfonates and sulfonamides. rsc.org
Radical cyclizations of ene sulfonamides have been shown to proceed via the elimination of a sulfonyl radical to form polycyclic imines. nih.gov The initial radical cyclization produces an α-sulfonamidoyl radical, which then undergoes fragmentation to yield the imine and a phenylsulfonyl radical. nih.gov This imine-forming reaction is a characteristic feature of α-sulfonamidoyl radicals, regardless of their method of generation. nih.gov
Photodegradation Mechanisms of Furan and Sulfonamide Moieties
The environmental fate of furan and sulfonamide-containing compounds is of significant interest due to their potential persistence and impact. Photodegradation, driven by sunlight, is a key process that contributes to their transformation in the environment.
Ozonolysis of Furan Ring Systems: Mechanistic Development
Ozonolysis is a significant atmospheric degradation pathway for furan and its derivatives. rsc.org The reaction of furan with ozone can proceed through different mechanisms, leading to the formation of various carbonyl compounds. researchgate.net In the gas phase, the ozonolysis of furans is initiated by the addition of ozone to the double bonds of the furan ring, forming a primary ozonide which then decomposes. rsc.orgwikipedia.org
The ozonolysis of furans in solution can also lead to the formation of dicarbonyl compounds. researchgate.net The specific products formed depend on the substitution pattern of the furan ring. researchgate.net For example, the ozonolysis of furan itself yields glyoxal, while 2,4-dimethylfuran (B1205762) produces methylglyoxal. researchgate.net
Photolytic Degradation Pathways in Environmental Contexts
The photolytic degradation of sulfonamides in aquatic environments is a complex process influenced by various factors. nih.gov The presence of oxidants such as persulfate, bromate, and hydrogen peroxide can significantly enhance the degradation of sulfonamides under UV irradiation. nih.govmdpi.com The degradation rates typically follow pseudo-first-order kinetics. nih.gov
The effectiveness of different UV/oxidant systems can vary depending on the specific sulfonamide. nih.gov For instance, the UV/persulfate system has been found to be highly effective for the degradation and mineralization of several sulfonamides. nih.gov The degradation pathways can involve hydroxylation, amination, and cleavage of the S-N bond. iwaponline.com
It is important to note that the photolytic degradation of sulfonamides can lead to the formation of various transformation products. nih.gov Some of these products may still be biologically active or even more toxic than the parent compound. nih.govresearchgate.net Therefore, a complete understanding of the degradation pathways and the fate of the resulting intermediates is crucial for assessing the environmental risks associated with sulfonamide pollution. nih.govnih.gov
Structure Activity Relationship Sar Methodologies for 2,5 Dimethylfuran 3 Sulfonamide Analogues
Systematic Design and Synthesis of Structurally Modified Analogues
The systematic design and synthesis of analogues are fundamental to building a comprehensive SAR model. This process involves altering specific parts of the 2,5-Dimethylfuran-3-sulfonamide scaffold to probe the chemical space around the lead compound and identify key structural features responsible for its biological effects. The synthesis of sulfonamide derivatives is often achieved through the reaction of sulfonyl chlorides with corresponding amines. ijarsct.co.in
The furan (B31954) ring is a key component of the scaffold, and its substituents at the 2- and 5-positions are critical targets for modification. The methyl groups in this compound contribute to the molecule's lipophilicity and steric profile. Altering these groups can significantly impact how the molecule interacts with its biological target. For instance, increasing the size of the alkyl groups (e.g., from methyl to ethyl or isopropyl) could enhance van der Waals interactions within a hydrophobic pocket of a target protein, but may also introduce steric hindrance that prevents optimal binding. Conversely, replacing the methyl groups with electron-withdrawing groups (e.g., halogens) or electron-donating groups can alter the electronic distribution of the furan ring, potentially influencing its metabolic stability or its ability to form specific electronic interactions with a receptor.
Table 1: Hypothetical Modifications of Furan Ring Substituents and Their Potential SAR Implications
| Position | Original Substituent | Proposed Modification | Potential Impact on Activity/Properties |
|---|---|---|---|
| C2, C5 | -CH₃ (Methyl) | -H (Hydrogen) | Decrease lipophilicity; reduce steric bulk. |
| C2, C5 | -CH₂CH₃ (Ethyl) | -CF₃ (Trifluoromethyl) | Increase lipophilicity; introduce strong electron-withdrawing effects. |
| C2, C5 | -Cl (Chloro) | -OCH₃ (Methoxy) | Alter electronic properties; potentially introduce new hydrogen bond acceptor sites. |
The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore known for its ability to act as a hydrogen bond donor and acceptor. nih.gov The primary sulfonamide in this compound offers two protons for hydrogen bonding. Modifying this group by synthesizing secondary (R-NH-SO₂-) or tertiary (R₂N-SO₂-) sulfonamides is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and target interactions. Substituting one or both hydrogen atoms on the nitrogen can alter the molecule's acidity, hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, introducing a small alkyl group may increase lipophilicity, while adding a larger aromatic ring could introduce new π-π stacking interactions with the target. nih.gov
Table 2: Examples of Sulfonamide Nitrogen Variations and Their Predicted Effects
| Substituent (R) on Nitrogen | Resulting Group | Key Property Changes | Potential Interaction Changes |
|---|---|---|---|
| -H | -SO₂NH₂ (Primary) | Baseline polarity and H-bonding | Acts as H-bond donor and acceptor |
| -CH₃ | -SO₂NHCH₃ (Secondary) | Increased lipophilicity; one less H-bond donor | May fit into smaller hydrophobic pockets |
| -Phenyl | -SO₂NHPh (Secondary) | Significantly increased lipophilicity | Potential for π-π stacking interactions |
In the context of this compound, the "linker" can be considered the direct covalent bond between the C3 position of the furan ring and the sulfur atom of the sulfonamide group. While not a traditional flexible linker, modifying this connection can fundamentally alter the molecule's architecture. Strategies could involve inserting a methylene (-CH₂-) or an ether (-O-) group between the furan ring and the sulfonamide moiety. Such modifications would change the distance and relative orientation between the two key structural components. Introducing a methylene group, for example, would increase the flexibility of the molecule, allowing the furan and sulfonamide groups to adopt a wider range of conformations. This could enable the analogue to adapt better to the topology of a binding site, potentially leading to improved affinity.
Computational Approaches in SAR Studies
Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and understanding the molecular basis of their action, thereby guiding the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound analogues, a 2D or 3D-QSAR model could be developed to predict the activity of yet-unsynthesized derivatives. nih.govsrce.hr The process involves calculating a set of molecular descriptors for each analogue, which quantify various physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov Statistical methods, like multiple linear regression, are then used to generate an equation that links these descriptors to the observed biological activity (e.g., IC₅₀). nih.gov Such models can highlight which properties are most critical for activity.
Table 3: Common Descriptors Used in QSAR Studies for Sulfonamide Analogues
| Descriptor Class | Example Descriptor | Property Quantified |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Hydrophobic | LogP | Partition coefficient between octanol and water; measures lipophilicity. |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. |
A hypothetical QSAR equation might look like: pIC₅₀ = c₁ (LogP) - c₂ (Molar Volume) + c₃ (Dipole Moment) + constant
This equation would suggest that activity increases with lipophilicity and dipole moment but decreases with molecular size.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analogue) when bound to a second molecule (the receptor or target, typically a protein). nih.govresearchgate.net This method requires a 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's active site and scores them based on a force field that estimates the binding energy. nih.gov The results can provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for rational drug design, allowing researchers to design modifications that enhance favorable interactions or remove unfavorable ones. mdpi.com
Table 4: Illustrative Molecular Docking Results for a Hypothetical Series of Analogues
| Analogue Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with Target Residues |
|---|---|---|
| Parent: this compound | -7.5 | H-bond from -SO₂NH₂ to Asp120; Hydrophobic contact from furan methyls with Leu85. |
| 2,5-Diethylfuran analogue | -8.2 | Enhanced hydrophobic interactions with Leu85 and Val101. |
| N-methylsulfonamide analogue | -7.1 | Loss of one H-bond to Asp120; slight steric clash. |
Advanced Analytical Methodologies for 2,5 Dimethylfuran 3 Sulfonamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2,5-Dimethylfuran-3-sulfonamide, enabling its separation from complex matrices and potential isomers. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for trace-level analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For furan (B31954) derivatives, GC-MS has proven effective in separating isomers, which is crucial for unambiguous identification and quantification. mdpi.comresearchgate.net The separation of furan and its derivatives, including isomers like 2-methylfuran (B129897) and 3-methylfuran, as well as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691), has been successfully achieved using columns such as the HP-5MS. mdpi.com
For the analysis of sulfonamides by GC-MS, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization agents include diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov Therefore, for the analysis of this compound, a similar derivatization approach targeting the sulfonamide group would be required prior to GC-MS analysis. The use of a semi-polar GC column, such as one containing 6%-cyanopropylphenyl-94%-dimethyl polysiloxane, can provide adequate separation of sulfonamides. nih.gov
Table 1: Illustrative GC-MS Parameters for Furan and Sulfonamide Analysis
| Parameter | Furan Derivative Analysis | Sulfonamide Analysis (after derivatization) |
| Column | HP-5MS mdpi.com | DB-624 (6%-cyanopropylphenyl-94%-dimethyl polysiloxane) nih.gov |
| Injector | Split/splitless uzh.ch | Split/splitless nih.gov |
| Ionization | Electron Impact (EI) mdpi.com | Chemical Ionization (CI) or Electron Impact (EI) nih.govnih.gov |
| Detection | Multiple Reaction Monitoring (MRM) mdpi.comuzh.ch | Mass-Selective Detection (MSD) nih.gov |
This table presents typical parameters that can be adapted for the analysis of this compound.
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the method of choice for analyzing sulfonamides in complex matrices due to their polarity and thermal lability. usda.govjfda-online.com This technique circumvents the need for derivatization that is often required for GC-MS analysis of sulfonamides. nih.gov
The analysis of sulfonamides is typically carried out using reverse-phase chromatography with a C18 column. nih.govresearchgate.net The mobile phase often consists of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comresearchgate.net Detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for quantification at trace levels. researchgate.net
Given the structure of this compound, which combines a furan moiety with a polar sulfonamide group, LC-MS/MS is highly suitable for its direct analysis in various samples. A study on a structurally related compound, 3-Acetyl-2,5-dimethylfuran, utilized liquid chromatography with electrospray ionization (ESI) and a high-resolution mass spectrometer (Q Exactive Plus). ufz.de This indicates that the furan portion of the molecule is amenable to LC-MS analysis.
Table 2: Representative LC-MS/MS Conditions for Sulfonamide Analysis
| Parameter | Setting |
| Column | C18 (e.g., Luna C18) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol jfda-online.comresearchgate.net |
| Ionization | Electrospray Ionization (ESI), positive mode researchgate.net |
| Detection | Triple Quadrupole (QqQ) Mass Spectrometer in MRM mode researchgate.net |
This table outlines common LC-MS/MS parameters that would be applicable to the analysis of this compound.
Spectrophotometric and Colorimetric Methods for Detection and Measurement
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of sulfonamides, although they may lack the high selectivity of chromatographic methods. These methods are often based on the diazotization of the primary aromatic amine group of the sulfonamide in an acidic medium, followed by a coupling reaction with a chromogenic agent to form a colored azo dye. nih.govresearchgate.net
A common coupling agent is N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), which produces a colored product that can be measured spectrophotometrically. nih.gov Another reagent that has been successfully used is 8-hydroxyquinoline, which forms a red-colored product with diazotized sulfonamides in an alkaline medium, with an absorption maximum around 500 nm. nih.govresearchgate.net The intensity of the color produced is proportional to the concentration of the sulfonamide.
For this compound, the presence of the sulfonamide group with a primary amine (or a group that can be converted to one) would allow for the application of these well-established diazotization-coupling reactions for its spectrophotometric determination.
Table 3: Performance Characteristics of a Spectrophotometric Method for Sulfonamides using 8-Hydroxyquinoline
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | ~500 nm nih.govresearchgate.net |
| Linear Range | 0.1 - 7.0 µg/mL nih.gov |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL nih.gov |
| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL nih.gov |
| Intraday Precision (RSD%) | 0.1 - 0.5% nih.gov |
| Accuracy (Recovery %) | 97.3 - 100.8% nih.gov |
Data from a study on various sulfonamide drugs, demonstrating the potential applicability to this compound. nih.gov
Optimization of Sample Preparation and Extraction Techniques for Analytical Studies
The quality of analytical results is highly dependent on the efficiency of the sample preparation and extraction procedures. For sulfonamides, a variety of techniques have been developed to extract and clean up the analytes from complex matrices such as food, environmental, and biological samples. mdpi.comresearchgate.net
Commonly used extraction techniques include:
Liquid-Liquid Extraction (LLE): A traditional method where sulfonamides are partitioned between an aqueous sample and an immiscible organic solvent. mdpi.com
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. Oasis HLB and C18 cartridges are frequently used for sulfonamide extraction. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents. It has been successfully applied to the multi-residue analysis of sulfonamides. researchgate.netresearchgate.net
Solid-Phase Microextraction (SPME): For volatile furan derivatives, headspace SPME is a common technique for extraction and pre-concentration prior to GC-MS analysis. researchgate.netnih.gov
For the analysis of this compound, the choice of extraction method would depend on the matrix and the subsequent analytical technique. For LC-MS analysis, SPE or QuEChERS would be suitable for extracting the compound from complex samples. researchgate.netresearchgate.net If GC-MS analysis is intended, headspace SPME could potentially be explored to capture the volatile furan moiety, although the polarity of the sulfonamide group might limit its efficiency. researchgate.net
Table 4: Overview of Sample Preparation Techniques for Sulfonamide Analysis
| Technique | Principle | Common Sorbents/Solvents | Application |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Ethyl acetate, n-hexane usda.govmdpi.com | General purpose extraction |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Oasis HLB, C18 researchgate.net | Cleanup and concentration |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup | Acetonitrile, MgSO4, PSA researchgate.netresearchgate.net | Multi-residue analysis in food |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | PDMS, Carboxen/PDMS researchgate.netnih.gov | Volatile and semi-volatile compounds |
This table summarizes common sample preparation methods that can be optimized for this compound analysis.
Environmental Transformation and Degradation Pathways of Furan Sulfonamides General Principles
Biodegradation Processes of Sulfonamides in Environmental Matrices
The breakdown of sulfonamides in the environment is significantly influenced by microbial activity. nih.govnih.gov This process, known as biodegradation, can occur under both aerobic and anaerobic conditions and plays a crucial role in the dissipation of these compounds from soil and water. nih.govresearchgate.net
Microorganisms, particularly bacteria, are the primary drivers of sulfonamide biodegradation. nih.gov Several bacterial genera, including Pseudomonas, Acinetobacter, and Klebsiella, have been identified as capable of degrading sulfonamides. nih.gov For instance, Pseudomonas stutzeri has demonstrated the ability to degrade multiple sulfonamide antibiotics. nih.gov The degradation process often involves enzymatic action, where specific enzymes hydrolyze the amide bond in the sulfonamide structure, leading to the formation of less active metabolites. nih.gov
The efficiency of biodegradation is influenced by several environmental factors, including pH, temperature, and the availability of nutrients. nih.gov The presence of other organic carbon sources can also impact the rate of degradation, a process known as co-metabolism. nih.gov While biodegradation is a key removal pathway, some sulfonamides can be resistant to this process, leading to their persistence in the environment. nih.gov The rate of degradation can vary significantly depending on the specific sulfonamide compound and the environmental conditions. For example, the half-life of sulfamethoxazole (B1682508) in lake water was found to be significantly shorter in the presence of microbes compared to sterile conditions. researchgate.net
Key microbial degradation pathways for sulfonamides include hydroxylation, acetylation, and cleavage of the sulfonamide bridge, resulting in metabolites such as aniline (B41778) and sulfanilic acid. researchgate.net It is important to note that some of these degradation products may still possess biological activity and could be more mobile or toxic than the parent compound. researchgate.net
Abiotic Transformation Mechanisms of Furan (B31954) Derivatives
In addition to biological processes, furan derivatives, the core structure of the compound , undergo abiotic transformations in the environment. These non-biological degradation pathways are primarily driven by oxidative reactions, hydrolysis, and photolysis.
In the atmosphere, furan derivatives are subject to rapid degradation, primarily initiated by reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. acs.orgrsc.org The reaction with OH radicals is often the dominant daytime removal process for many furans. acs.org
For 2,5-dimethylfuran (B142691) (2,5-DMF), a compound structurally related to the subject of this article, the reaction with OH radicals is a significant degradation pathway. whiterose.ac.uk The atmospheric oxidation of 2,5-DMF initiated by OH radicals leads to the formation of various products through two main routes: ring-opening, which forms unsaturated 1,4-dicarbonyl compounds, and ring-retaining pathways, which can produce compounds like 5-hydroxy-2-furanone derivatives. acs.orgnih.govresearchgate.net Theoretical calculations have predicted the molar yields of the resulting dicarbonyl compounds for several furan derivatives. nih.govacs.org
Ozonolysis, the reaction with ozone, can also be a significant degradation pathway for furans, especially for methylated furans like 2,5-DMF. acs.orgrsc.org The rate of this reaction can be comparable to that of OH radical oxidation. rsc.org The ozonolysis of 2,5-DMF produces a range of oxidation products, including formaldehyde, methylglyoxal, and acetic anhydride, and can contribute to atmospheric acidity. rsc.org
The following table summarizes the atmospheric reaction rate coefficients for furan and 2,5-dimethylfuran with major atmospheric oxidants.
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Furan | OH radical | ~4 x 10⁻¹¹ |
| Furan | O₃ | ~2.4 x 10⁻¹⁸ |
| Furan | NO₃ radical | ~1.2 x 10⁻¹² |
| 2,5-Dimethylfuran | OH radical | ~1.3 x 10⁻¹⁰ |
| 2,5-Dimethylfuran | O₃ | (4.2 ± 0.9) x 10⁻¹⁶ |
Data sourced from multiple atmospheric studies. acs.org
In aquatic environments, hydrolysis and photolysis are key abiotic transformation mechanisms for chemical compounds. researchgate.net Hydrolysis is a chemical reaction with water that can be catalyzed by acids or bases. researchgate.net While sulfonamides are generally resistant to hydrolysis at neutral pH, the stability can be pH-dependent. nih.govresearchgate.net
Photolysis, or degradation by sunlight, can also contribute to the transformation of furan derivatives in water. copernicus.org The rate and products of photolysis depend on the specific chemical structure and the presence of other substances in the water that can act as photosensitizers. researchgate.net For some pesticides, photolysis half-lives have been determined in various water types, demonstrating the role of both direct and indirect photochemical reactions. researchgate.net
Assessment of Environmental Persistency and Metabolite Formation (General)
The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is a critical factor in assessing its potential for long-range transport and long-term ecological effects. The persistence of sulfonamides and their furan-containing counterparts is determined by the interplay of the biodegradation and abiotic degradation processes discussed above.
The degradation of these compounds leads to the formation of various metabolites. researchgate.net For sulfonamides, common metabolites arise from the modification of the parent molecule, such as N-acetylated sulfonamides, which are frequently detected in the environment. nih.gove3s-conferences.org The environmental levels of these metabolites can sometimes be comparable to or even exceed those of the parent compounds. nih.gov
The metabolites themselves can have different properties from the parent compound, including altered toxicity, mobility, and persistence. researchgate.net For instance, some transformation products of sulfamethoxazole have been shown to retain antibacterial activity. researchgate.net Therefore, a comprehensive environmental risk assessment must consider not only the parent compound but also its major degradation products.
Computational models, such as PBT (Persistence, Bioaccumulation, and Toxicity) profilers, can be used to predict the environmental fate and potential hazards of chemicals and their transformation products. researchgate.netnih.gov These tools can help prioritize substances for further investigation and risk management.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-Dimethylfuran-3-sulfonamide, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves sulfonylation of a furan derivative. A common approach is reacting 2,5-dimethylfuran-3-sulfonyl chloride with ammonia or primary/secondary amines in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere. Reaction conditions require precise temperature control (0–25°C) to avoid side reactions. Purification via recrystallization or column chromatography is critical to isolate the sulfonamide .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify protons on the furan ring (δ 6.2–6.8 ppm) and sulfonamide NH groups (δ 2.5–3.5 ppm, broad). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm) and N–H bends (~1550 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., S–N ~1.63 Å, S–O ~1.43 Å) and dihedral angles between the furan and sulfonamide groups, as seen in analogous sulfonamide structures .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonamide group acts as a leaving group under basic conditions. For example, in alkaline media, the NH proton is deprotonated, enabling nucleophilic attack at the sulfur center. Reactivity can be modulated by substituents on the furan ring; electron-withdrawing groups enhance substitution rates. Monitor reactions via TLC or HPLC to track intermediates .
Advanced Research Questions
Q. What strategies mitigate the thermal instability of this compound during experimental procedures?
- Methodological Answer :
- Stabilization Techniques : Store the compound at –20°C under inert gas (argon or nitrogen). Avoid prolonged exposure to light or moisture. Thermal gravimetric analysis (TGA) reveals decomposition onset (~150°C), guiding safe handling during high-temperature reactions (e.g., catalysis) .
- Solvent Selection : Use aprotic solvents (e.g., DMF or DMSO) to reduce hydrolysis. Pre-dry solvents over molecular sieves .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., bacterial dihydropteroate synthase for antimicrobial activity). Validate predictions with in vitro assays (e.g., MIC against E. coli or S. aureus) .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity data to design optimized derivatives .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) gradient elution. Monitor the [M–H] ion (m/z ~230) for quantification. Calibrate using standard curves (R > 0.99) .
- UV-Vis Spectroscopy : Detect absorbance at λmax ~260 nm (furan π→π) with a detection limit of ~0.1 µg/mL .
Q. How does the sulfonamide group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonamide acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Coordination of Pd to the sulfonamide sulfur facilitates regioselective aryl-aryl bond formation. Optimize catalyst loading (1–5 mol% Pd(PPh)) and base (KCO) in toluene/water mixtures .
Key Challenges and Contradictions
- Structural Stability : While SCXRD data for analogous sulfonamides show planar sulfonamide groups , steric hindrance from the 2,5-dimethylfuran moiety may distort geometry, affecting reactivity.
- Biological Activity : Some studies report sulfonamides as antimicrobial agents , but conflicting data on cytotoxicity (e.g., IC variability) necessitate rigorous dose-response assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
